molecular formula C19H18N4O3S B2895990 N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1234910-58-7

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2895990
CAS No.: 1234910-58-7
M. Wt: 382.44
InChI Key: MLKXHZYFWJPNIH-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a unique chemical compound that bridges the realms of organic chemistry and pharmacology. Structurally, it boasts an imidazole core flanked by a nitrophenyl group and an o-tolyl group. The thioacetamide fragment is crucial, playing a significant role in its biochemical interactions.

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis begins with the formation of the imidazole ring, usually through a condensation reaction involving glyoxal, ammonia, and a primary amine.

  • Step 2: Introduction of the 3-nitrophenyl group through an electrophilic aromatic substitution.

  • Step 3: Attachment of the o-tolyl group via a Friedel-Crafts alkylation.

  • Step 4: The final step involves the thioacetamide moiety's incorporation through a thiolation reaction using thioacetic acid.

Industrial Production Methods

  • Industrially, this compound is produced through automated batch processes, ensuring high yield and purity. The reaction conditions are meticulously controlled, often employing catalysts to enhance reaction rates and selectivity.

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the sulfur atom, leading to sulfoxides and sulfones.

  • Reduction: The nitro group can be reduced to an amine under mild conditions.

  • Substitution: The imidazole hydrogen atoms are prone to nucleophilic substitutions, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid for the sulfur oxidation.

  • Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.

  • Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation in substitution reactions.

Major Products Formed

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction of the nitro group yields a primary amine.

  • Substitution reactions generally yield derivatives with various functional groups attached to the imidazole ring.

Chemistry:

  • Used as a reagent in organic synthesis, particularly in constructing more complex molecules.

Biology:

  • Studied for its potential as a ligand in binding studies due to its imidazole core.

Medicine:

  • Explored for its pharmacological properties, possibly as an antimicrobial or anticancer agent.

Industry:

  • Utilized in developing new materials with specific electronic properties due to its unique electronic structure.

Mechanism of Action

The biological activity of N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide primarily hinges on its ability to interact with protein targets. The imidazole ring facilitates binding to metal ions within enzymes, potentially inhibiting their activity. The thioacetamide group can also form covalent bonds with certain amino acids, further altering enzyme function.

Comparison with Similar Compounds

  • N-methyl-2-(5-phenyl-1H-imidazol-2-yl)thioacetamide

  • N-methyl-2-(5-(3-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thioacetamide

Comparison:

  • The presence of the nitrophenyl group in N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity compared to its analogs.

  • The nitro group may also contribute to its distinct pharmacological profile, offering different biological activities compared to other similar compounds without the nitro substitution.

Properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXHZYFWJPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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